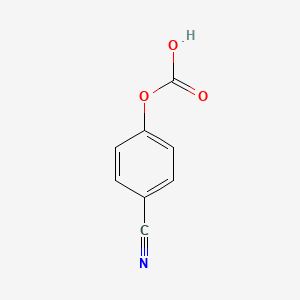
4-Cyanophenyl hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl hydrogen carbonate is an organic compound with the molecular formula C8H5NO3 It is known for its unique structure, which includes a cyanophenyl group attached to a hydrogen carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl hydrogen carbonate can be achieved through several methods. One common approach involves the reaction of 4-cyanophenol with phosgene in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanophenyl hydrogen carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrogen carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-cyanophenol and carbon dioxide.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is often carried out in aqueous solutions, sometimes with the addition of acids or bases to catalyze the process.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield a corresponding carbamate.
Hydrolysis: The primary products are 4-cyanophenol and carbon dioxide.
Aplicaciones Científicas De Investigación
4-Cyanophenyl hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyanophenyl hydrogen carbonate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets and pathways depend on the specific reactions it participates in. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyanophenyl methyl carbonate
- 4-Cyanophenyl ethyl carbonate
- Bis(4-cyanophenyl) carbonate
Uniqueness
4-Cyanophenyl hydrogen carbonate is unique due to its specific reactivity and the presence of both a cyanophenyl group and a hydrogen carbonate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H5NO3 |
|---|---|
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
(4-cyanophenyl) hydrogen carbonate |
InChI |
InChI=1S/C8H5NO3/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H,10,11) |
Clave InChI |
VGLBAUNQTSZLNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13076017.png)


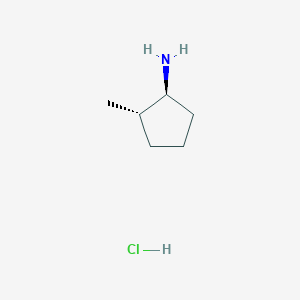

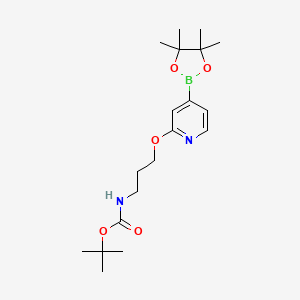
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
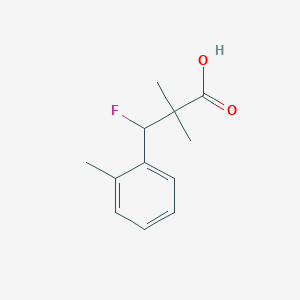
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
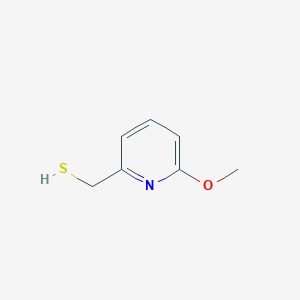
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
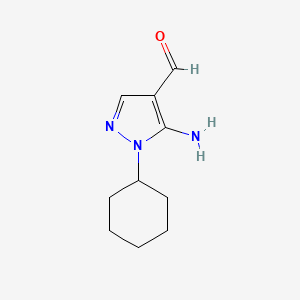
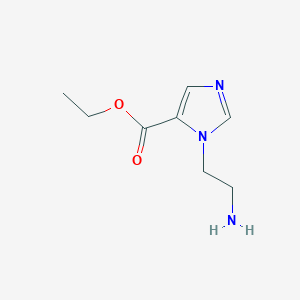
![(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13076101.png)
